molecular formula C15H19N3OS2 B2991652 2,4-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide CAS No. 2097914-28-6

2,4-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide

Cat. No.: B2991652
CAS No.: 2097914-28-6
M. Wt: 321.46
InChI Key: NRZIBTIAUZNTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group .


Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical and Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Organic Synthesis and Method Development

The development of scalable synthesis methods for complex molecules is a critical area of research. For example, Scott et al. (2006) outlined a scalable synthesis for a VEGFR inhibitor, emphasizing the importance of novel synthetic routes for large-scale manufacture of complex organic molecules (Scott et al., 2006). This work highlights the challenges and solutions in synthesizing compounds with multiple functional groups and heterocycles, which could be relevant for synthesizing the subject compound.

Heterocyclic Chemistry and Drug Design

Heterocyclic compounds, including thiazole derivatives, are of significant interest in drug design due to their diverse pharmacological properties. Fadda et al. (2013) focused on synthesizing new tetrahydropyrimidine-thione and their derivatives, showcasing the versatility of heterocyclic frameworks in creating bioactive molecules (Fadda et al., 2013). Such research underlines the potential of compounds like "2,4-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide" in medicinal chemistry.

Material Science and Polymer Chemistry

In material science, the synthesis of new polymers with specific functionalities is crucial. Faghihi and Mozaffari (2008) described the synthesis of new polyamides based on aromatic diamines, demonstrating how heterocyclic units can be incorporated into polymers for enhanced properties (Faghihi & Mozaffari, 2008). This area could be relevant for exploring the incorporation of "this compound" into novel polymeric materials.

Antimicrobial and Antifungal Applications

The search for new antimicrobial and antifungal agents is another critical area of research. Yanase et al. (2013) reported on the development of penthiopyrad, a novel fungicide, illustrating the process from discovery to application for compounds with thiazole cores (Yanase et al., 2013). This study showcases the potential applications of thiazole derivatives in agriculture and highlights the broader relevance of researching compounds with similar structures.

Mechanism of Action

Target of Action

Compounds containing thiazole and pyrrolidine rings, which are present in the given compound, have been reported to exhibit a broad range of biological activities . They are known to interact with various receptors and enzymes, influencing numerous biochemical pathways .

Mode of Action

Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors . Similarly, pyrrolidine derivatives have been reported to bind with high affinity to multiple receptors , suggesting a complex interaction with biological targets.

Biochemical Pathways

Thiazole and pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may influence numerous biochemical pathways .

Pharmacokinetics

Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound’s bioavailability may be influenced by these properties.

Result of Action

Thiazole and pyrrolidine derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and other organic solvents .

Properties

IUPAC Name

2,4-dimethyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS2/c1-10-14(21-11(2)16-10)15(19)17-13-3-5-18(8-13)7-12-4-6-20-9-12/h4,6,9,13H,3,5,7-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZIBTIAUZNTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2CCN(C2)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.